

2-Hydroxyeupatolide CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Hydroxyeupatolide

Cat. No.: B15590506

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In-Depth Technical Guide to 2-Hydroxyeupatolide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **2-Hydroxyeupatolide**, a sesquiterpene lactone with demonstrated anti-inflammatory properties.

Core Compound Data

2-Hydroxyeupatolide, a natural product found in plants of the Eupatorium genus, has garnered interest for its potential therapeutic applications. The fundamental chemical and physical properties of this compound are summarized below.

Property	Value	Source
CAS Number	72229-33-5	PubChem
Molecular Formula	C ₁₅ H ₂₀ O ₄	PubChem
Molecular Weight	264.32 g/mol	PubChem
IUPAC Name	4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one	PubChem

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

2-Hydroxyeupatolide exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.^{[1][2]} NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of target genes.^{[1][2]} Experimental evidence demonstrates that **2-Hydroxyeupatolide** effectively suppresses this process. It has been shown to inhibit the transcriptional activity of NF-κB and reduce the nuclear translocation of the p65 subunit in LPS-stimulated RAW 264.7 macrophage cells.^{[1][2]} This inhibition leads to a significant reduction in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).^{[1][3]}



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Inhibition of the NF-κB signaling pathway by **2-Hydroxyeupatolide**.

Experimental Protocols

Isolation and Purification of 2-Hydroxyeupatolide

While a specific protocol for the synthesis of **2-Hydroxyeupatolide** is not readily available in the reviewed literature, it is naturally occurring and can be isolated from plants such as *Eupatorium chinense*.^[4] The following is a general protocol for the isolation and purification of sesquiterpenoids from *Eupatorium* species, which can be adapted for **2-Hydroxyeupatolide**.

- Extraction:
 - Air-dried and powdered whole plants of *Eupatorium chinense* are extracted exhaustively with 95% ethanol at room temperature.
 - The solvent is evaporated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

- The ethyl acetate fraction, which is likely to contain **2-Hydroxyeupatolide**, is concentrated under reduced pressure.
- Chromatographic Purification:
 - The ethyl acetate fraction is subjected to column chromatography on silica gel.
 - A gradient elution is performed using a solvent system such as hexane-ethyl acetate or chloroform-methanol, with increasing polarity.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing compounds with similar R_f values to that expected for **2-Hydroxyeupatolide** are pooled.
 - Further purification of the pooled fractions is achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure **2-Hydroxyeupatolide**.

Assessment of Anti-inflammatory Activity

The following protocols are based on methodologies used to evaluate the anti-inflammatory effects of **2-Hydroxyeupatolide** in vitro and in vivo.[1][3]

In Vitro Model: LPS-stimulated RAW 264.7 Macrophages

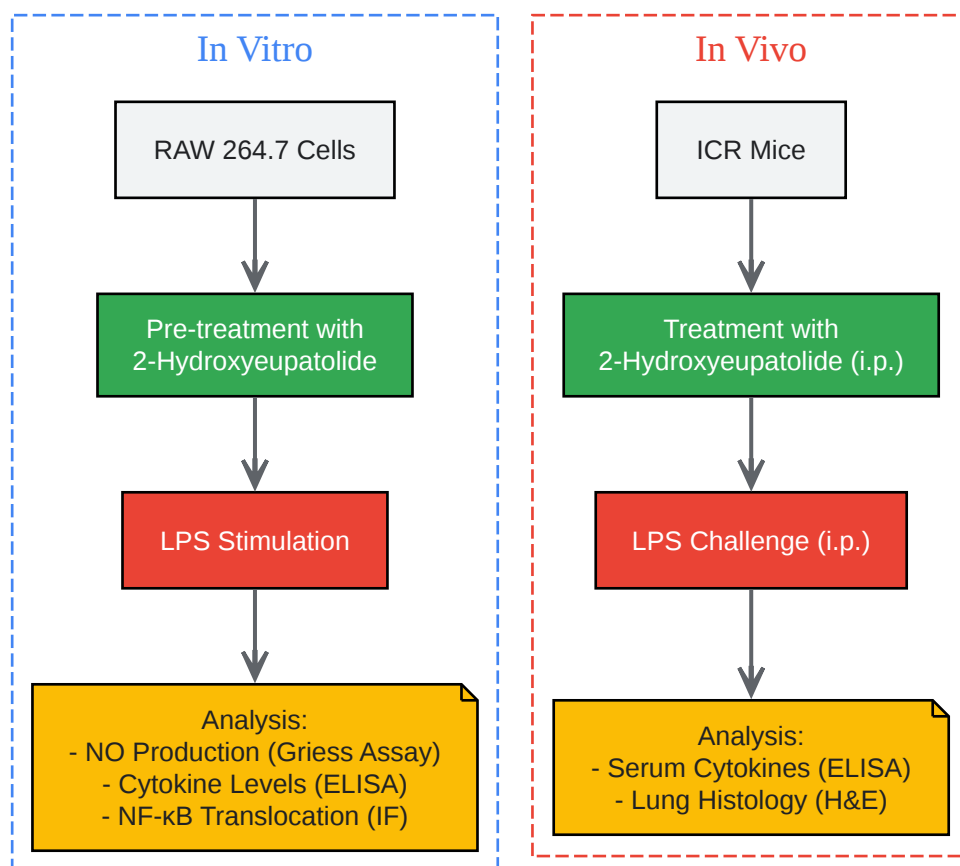
- Cell Culture:
 - RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment:
 - Cells are seeded in appropriate culture plates and allowed to adhere overnight.
 - The cells are pre-treated with various concentrations of **2-Hydroxyeupatolide** for 1-2 hours.

- Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine measurements).
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
 - Cytokine Levels (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- NF-κB Nuclear Translocation Assay (Immunofluorescence):
 - RAW 264.7 cells are grown on coverslips and treated as described above.
 - After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
 - The cells are then incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
 - The nuclei are counterstained with DAPI.
 - The subcellular localization of the p65 subunit is visualized using a fluorescence microscope.

In Vivo Model: LPS-induced Acute Lung Injury in Mice

- Animal Model:
 - Male ICR mice are used for this model.
 - Animals are housed under standard laboratory conditions with free access to food and water.
- Treatment:

- Mice are intraperitoneally (i.p.) injected with **2-Hydroxyeupatolide** at various doses.
- One hour after the administration of **2-Hydroxyeupatolide**, the mice are challenged with an i.p. injection of LPS (e.g., 10 mg/kg).
- Sample Collection and Analysis:
 - At a specified time point after LPS challenge (e.g., 6 hours), blood samples are collected for serum separation.
 - Lung tissues are harvested for histological analysis.
 - Serum levels of TNF- α , IL-1 β , and IL-6 are measured by ELISA.
 - Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.



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General experimental workflow for assessing anti-inflammatory activity.

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